N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic compound containing both benzene and oxazole rings. The compound’s structure includes two methyl groups at positions 5 and 7 of the benzoxazole ring and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the condensation of 5,7-dimethyl-2-aminobenzoxazole with 4-acetamidobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes or exert antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Uniqueness
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-8-11(2)16-15(9-10)19-17(21-16)13-4-6-14(7-5-13)18-12(3)20/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJERFACDBCWAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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